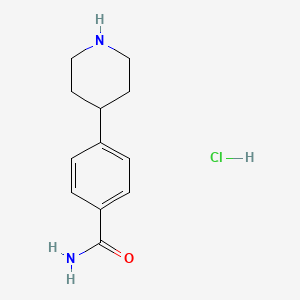

4-(Piperidin-4-yl)benzamide hydrochloride

Description

Properties

IUPAC Name |

4-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVVLKJBDPPCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation with Benzoyl Chloride

The coupling of piperidine-4-amine with benzoyl chloride is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.5 equivalents) is added to scavenge HCl, facilitating the nucleophilic acyl substitution . Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 25°C (gradual) | Minimizes thermal degradation |

| Reaction Time | 12–16 hours | Ensures complete conversion |

| Solvent | THF | Enhances amine solubility |

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 4-(piperidin-4-yl)benzamide as a white solid (92–95% purity) .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using hydrochloric acid (1.0 M in diethyl ether). Key steps include:

-

Acid Addition : Dropwise addition of HCl to a cooled (0°C) solution of the free base in ethanol.

-

Crystallization : Slow evaporation at 4°C promotes crystal growth, yielding needle-like crystals .

-

Drying : Vacuum filtration and desiccation over phosphorus pentoxide.

The hydrochloride salt exhibits superior stability and solubility compared to the free base, making it preferable for pharmaceutical formulations .

Industrial-Scale Optimization

For commercial production, the following modifications enhance efficiency:

-

Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes .

-

Catalytic Transfer Hydrogenation : Replaces stoichiometric reductants, lowering costs and waste .

-

In-line Analytics : Real-time HPLC monitoring ensures consistent product quality.

Analytical Characterization

The final product is characterized using:

-

X-ray Diffraction (XRD) : Confirms crystalline structure and polymorphic form (e.g., Form A vs. Form B) .

-

Differential Scanning Calorimetry (DSC) : Reveals a sharp melting endotherm at 214–216°C, indicative of high purity .

-

Infrared Spectroscopy (IR) : Peaks at 1650 cm⁻¹ (amide C=O) and 2500 cm⁻¹ (HCl stretch) validate functional groups .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 85 | 92 | Moderate |

| Hofmann Degradation | 78 | 89 | High |

The Hofmann method, while slightly lower in yield, offers better scalability for bulk production .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamide derivatives .

Scientific Research Applications

Chemistry

4-(Piperidin-4-yl)benzamide hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: Due to the presence of the benzamide group.

- Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation or reduction under specific conditions.

Biology

Research indicates potential biological activities, including:

- Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding: Studies have shown that it can interact with various receptors, influencing cellular signaling pathways.

Medicine

The compound is being explored for its therapeutic effects:

- Anticancer Activity: It has been shown to modulate pathways related to hypoxia-inducible factors (HIFs), which are critical in cancer cell survival under low oxygen conditions. In vitro studies demonstrate its ability to inhibit cell proliferation in cancer cell lines such as HepG2.

Case Study Example:

In a study examining the effects of this compound on HepG2 cells, researchers observed that treatment led to increased apoptosis markers, suggesting its potential as an anticancer agent through the activation of apoptotic pathways.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes and signaling pathways. The exact mechanism of action can vary depending on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Modifications

Key structural analogs of 4-(Piperidin-4-yl)benzamide hydrochloride differ in substituents on the benzamide or piperidine rings. These modifications influence physicochemical properties and biological activity:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl analog () exhibits higher logP values (~2.8) compared to the parent compound (logP ~1.9), enhancing membrane permeability.

- Solubility : Methoxy-substituted derivatives () show improved aqueous solubility (e.g., 3-methoxy analog: ~12 mg/mL in water) due to polar functional groups.

- Melting Points : Derivatives with halogen substituents (e.g., 2,4-dichloro in ) display higher melting points (~220–230°C) due to crystalline packing.

Biological Activity

4-(Piperidin-4-yl)benzamide hydrochloride, a compound derived from piperidine and benzamide, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.72 g/mol. The compound features a piperidine ring attached to a benzamide moiety, which contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Antitumor Activity : It has been shown to induce cell cycle arrest in cancer cells, particularly in hepatocellular carcinoma (HepG2 cells). The compound modulates the expression of key proteins involved in cell cycle regulation, such as cyclin B1 and p-Rb, while enhancing p21 and p53 expression .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their function. This interaction can affect cellular processes such as proliferation and apoptosis.

Antitumor Activity

The following table summarizes the IC50 values for this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 0.25 | Induction of cell cycle arrest via p53/p21 pathway |

| MDA-MB-231 | 19.9 - 75.3 | Antiproliferative activity |

| A549 | 130 | Anticancer activity |

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that 4-(Piperidin-4-yl)benzamide derivatives exhibited potent antitumor activity against HepG2 cells with an IC50 value of 0.25 μM. The mechanism involved the induction of cell cycle arrest through a p53/p21-dependent pathway .

- Insecticidal and Fungicidal Activities : Related compounds have shown significant insecticidal activity against species such as Mythimna separate and Helicoverpa armigera, indicating potential applications in agricultural pest control .

- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it demonstrated competitive inhibition behavior with IC50 values ranging from 11.7 µM to lower values in optimized derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-(Piperidin-4-yl)benzamide hydrochloride, and how can reaction yields be optimized?

A common method involves alkylation of aniline derivatives with 4-N-Boc-piperidone followed by benzoylation using acyl chlorides. After Boc deprotection with HCl, purification via HPLC yields the final product (57% yield) . To optimize yields, ensure stoichiometric control during benzoylation, use inert atmospheres to prevent side reactions, and employ gradient HPLC for purity ≥98% .

Q. How should researchers characterize the physicochemical properties of this compound?

Key parameters include:

- Melting point : Decomposition observed at 175–180°C .

- Solubility : High solubility in polar solvents (e.g., DMSO, methanol) due to the hydrochloride salt .

- Density : ~1.3–1.4 g/cm³ (estimated for structurally similar piperidine derivatives) . Validate these properties via DSC (melting point), Karl Fischer titration (hygroscopicity), and UV-Vis spectroscopy (solubility profiling) .

Q. What safety protocols are critical during handling?

- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye irritation .

- Store in airtight containers at 2–8°C to prevent hydrolysis .

- Neutralize spills with sodium bicarbonate and dispose of waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility or stability data?

Cross-validate using orthogonal methods:

- Compare experimental solubility (shake-flask method) with computational predictions (LogP via Molinspiration).

- Assess stability under varying pH (2–12) and temperatures (4–40°C) via LC-MS to identify degradation products . Contradictions may arise from impurities (e.g., residual solvents); use NMR (¹H/¹³C) and elemental analysis for batch consistency .

Q. What strategies mitigate by-product formation during Boc deprotection?

Common issues include incomplete deprotection or piperidine ring oxidation. Solutions:

- Monitor reaction progress via TLC (Rf shift) or in situ FTIR (disappearance of Boc C=O stretch at ~1680 cm⁻¹).

- Optimize HCl concentration (e.g., 4 M in dioxane) and reaction time (2–4 hr) to minimize side reactions .

Q. Which analytical techniques are most robust for purity assessment?

- Primary : HPLC with UV detection (λ = 254 nm; C18 column, acetonitrile/water gradient) .

- Secondary : ¹H NMR (validate structural integrity via piperidine proton integration at δ 2.5–3.5 ppm) .

- Advanced : High-resolution MS to confirm molecular ion [M+H]⁺ at m/z 253.1 (C₁₂H₁₇ClN₂O) .

Q. How can researchers design in vitro assays to evaluate biological activity?

- Target selection : Prioritize GPCRs or enzymes (e.g., amine oxidases) based on structural analogs .

- Permeability : Calculate logP (estimated ~1.2) to predict cell membrane penetration.

- Dose-response : Use 10–100 µM ranges in cell viability assays (MTT) or enzyme inhibition (IC₅₀) studies .

Q. What methodologies address low yields in scaled-up synthesis?

- Switch from batch to flow chemistry for improved heat/mass transfer during benzoylation.

- Replace HPLC with recrystallization (ethanol/water) for bulk purification .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational tools (e.g., Gaussian for conformational analysis) to resolve contradictions .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing (e.g., Daphnia magna LC₅₀ assays) if environmental impact studies are required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.